molecular formula C23H16N2O9 B11023835 7-(2,4-dinitrophenoxy)-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one

7-(2,4-dinitrophenoxy)-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one

Cat. No.: B11023835
M. Wt: 464.4 g/mol
InChI Key: KXJKRLVLFSPMCM-UHFFFAOYSA-N
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Description

7-(2,4-dinitrophenoxy)-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of multiple aromatic rings and various functional groups, including nitro, methoxy, and phenoxy groups

Preparation Methods

The synthesis of 7-(2,4-dinitrophenoxy)-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one involves multiple steps, including the formation of the chromen-4-one core and the introduction of the various substituents. The synthetic route typically starts with the preparation of the chromen-4-one core through a condensation reaction between a suitable aldehyde and a phenol derivative. The introduction of the 2,4-dinitrophenoxy and 3-methoxyphenoxy groups is achieved through nucleophilic substitution reactions using appropriate reagents and conditions. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity.

Chemical Reactions Analysis

7-(2,4-dinitrophenoxy)-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the conversion of nitro groups to amino groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy groups can be replaced by other nucleophiles under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

7-(2,4-dinitrophenoxy)-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is explored for its potential therapeutic applications, including drug development and design.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 7-(2,4-dinitrophenoxy)-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the inhibition of enzymes, modulation of signaling pathways, or interaction with cellular receptors. The exact molecular targets and pathways involved depend on the specific biological activity being investigated.

Comparison with Similar Compounds

7-(2,4-dinitrophenoxy)-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one can be compared with other similar compounds, such as:

    Flavonoids: These compounds share a similar chromen-4-one core and exhibit various biological activities.

    Coumarins: These compounds also contain a chromen-4-one core and are known for their anticoagulant and antimicrobial properties.

    Quinones: These compounds are characterized by the presence of quinone moieties and are known for their redox properties and biological activities.

Properties

Molecular Formula

C23H16N2O9

Molecular Weight

464.4 g/mol

IUPAC Name

7-(2,4-dinitrophenoxy)-3-(3-methoxyphenoxy)-2-methylchromen-4-one

InChI

InChI=1S/C23H16N2O9/c1-13-23(34-16-5-3-4-15(11-16)31-2)22(26)18-8-7-17(12-21(18)32-13)33-20-9-6-14(24(27)28)10-19(20)25(29)30/h3-12H,1-2H3

InChI Key

KXJKRLVLFSPMCM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])OC4=CC=CC(=C4)OC

Origin of Product

United States

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